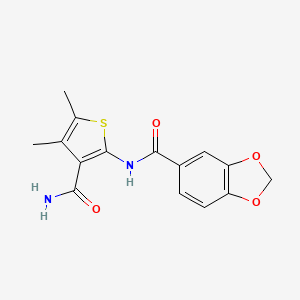![molecular formula C17H20N2O4 B5560855 2-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one](/img/structure/B5560855.png)
2-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,4-Dioxaspiro[45]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one is a complex organic compound that features a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one typically involves multiple steps. One common approach starts with the preparation of the 1,4-dioxaspiro[4.5]decan-2-yl moiety. This can be achieved by reacting cyclohexanone with a suitable diol under acidic conditions to form the spirocyclic acetal. The resulting intermediate is then coupled with a phthalazinone derivative through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and control. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic structure or the phthalazinone ring.
Substitution: The spirocyclic acetal can be substituted with different functional groups to create derivatives with varying properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mecanismo De Acción
The mechanism by which 2-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and specificity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Another spirocyclic compound with a similar structure but different ring size.
Phthalazinone Derivatives: Compounds with variations in the phthalazinone ring, which may exhibit different biological activities.
Uniqueness
2-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one is unique due to its combination of a spirocyclic acetal and a phthalazinone moiety. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.
Propiedades
IUPAC Name |
3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2H-phthalazine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-15-13-6-2-3-7-14(13)16(21)19(18-15)10-12-11-22-17(23-12)8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGZQSNMGHRZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CN3C(=O)C4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5560774.png)

![4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B5560782.png)
![2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560789.png)

![(3aS,6aS)-2-(5-chloropyridin-2-yl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5560800.png)
![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)butyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5560820.png)

![N-[4-[2-(dimethylamino)ethoxy]-1-(4-fluorophenyl)-1H-indazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5560831.png)
![METHYL 5-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2A-METHYL-6-OXO-2,2A-DIHYDRO-7AH-[1]BENZOFURO[2,3-E]CYCLOPROPA[D][1,3]THIAZOLO[3,2-A]PYRIMIDINE-2(6H)-CARBOXYLATE](/img/structure/B5560837.png)
![ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5560847.png)
![[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyridazin-3-ylmethanone](/img/structure/B5560858.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)
![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)
